molecular formula C11H8ClNO2 B8743744 6-(Chloroacetyl)quinolin-2(1H)-one CAS No. 80834-83-9

6-(Chloroacetyl)quinolin-2(1H)-one

Cat. No.: B8743744
CAS No.: 80834-83-9
M. Wt: 221.64 g/mol
InChI Key: ZDZLUAJGHKSFEJ-UHFFFAOYSA-N
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Description

6-(Chloroacetyl)quinolin-2(1H)-one is a quinoline derivative featuring a chloroacetyl substituent at the C6 position of the quinolin-2(1H)-one core. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly in antimicrobial, anticancer, and enzyme inhibition applications .

Scientific Research Applications

Biological Activities

Research indicates that 6-(Chloroacetyl)quinolin-2(1H)-one exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
  • Anticancer Potential : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth by targeting specific oncogenic pathways, such as those involving epidermal growth factor receptor (EGFR) and BRAF mutations .
  • Antioxidant Properties : Some studies suggest that this compound may also exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Anticancer Research

In a study examining the antiproliferative effects of quinoline derivatives, this compound was found to inhibit cell growth in various cancer types. The most effective derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells compared to standard chemotherapy agents .

Antimicrobial Studies

Another research project focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6-(Bromoacetyl)quinolin-2(1H)-oneContains bromo instead of chloroModerate antibacterial activity
6-(Acetyl)quinolin-2(1H)-oneLacks halogen substitutionLimited anticancer potential
This compoundChloroacetyl group enhances reactivitySignificant antimicrobial and anticancer activity

This table illustrates how the presence of different substituents can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key structural features of 6-(Chloroacetyl)quinolin-2(1H)-one, and how are they confirmed experimentally?

The compound features a quinolin-2(1H)-one core with a chloroacetyl substituent at position 5. Structural confirmation is achieved via single-crystal X-ray diffraction (SCXRD), which reveals deviations of substituents from the quinoline plane (e.g., Cl atom deviation: 0.142 Å) and intermolecular interactions like N–H⋯O hydrogen bonds and aromatic stacking (centroid distance: 3.685 Å) . For routine characterization, use NMR spectroscopy to identify the keto-enol tautomerism (e.g., δ ~5.8 ppm for N–H in 1H^1H NMR) and IR to confirm carbonyl stretches (~1660 cm1^{-1}) .

Q. What synthetic routes are available for preparing this compound?

A common method involves alkylation of quinolin-2(1H)-one derivatives. For example, react 6-chloroquinolin-2(1H)-one with chloroacetyl chloride under basic conditions (K2_2CO3_3/DMF) at 60–80°C. Monitor regioselectivity via TLC and purify via recrystallization (e.g., methanol/water) to isolate the N- or O-alkylated product. Yields depend on substituent steric effects: C(6)-substituted derivatives favor N-alkylation (N/O ratio ~7:1 with chloroacetone) .

Q. How can purity and stability of this compound be ensured during storage?

Store under inert conditions (N2_2, −20°C) to prevent hydrolysis of the chloroacetyl group. Purity is validated via HPLC (>98%) and melting point analysis. Stability studies under varying pH (2–10) and temperature (25–60°C) should be conducted, with degradation monitored by UV-Vis spectroscopy .

Advanced Research Questions

Q. How do computational methods aid in optimizing the synthesis of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, compute activation energies for N- vs. O-alkylation to rationalize regioselectivity. Solvent effects (DMF vs. acetone) are modeled using the SMD continuum approach, aligning with experimental N/O ratios . Pair these with molecular dynamics simulations to assess steric hindrance from C(6) substituents .

Q. What strategies mitigate competing N- and O-alkylation during synthesis?

Steric and electronic factors dominate regioselectivity:

  • Substituent position : C(6) substituents (e.g., Cl) favor N-alkylation due to reduced steric hindrance, while C(8) substituents (e.g., OMe) direct alkylation exclusively to O .
  • Alkylating agent : Bulky agents (e.g., 2-bromoacetophenone) reduce N-alkylation (N/O ratio ~2.7) compared to smaller agents like chloroacetone (N/O ratio ~7.1) .
  • Base selection : K2_2CO3_3 in DMF maximizes yields, while phase-transfer catalysts (e.g., TBAB) may alter selectivity .

Q. How is the biological activity of this compound evaluated in anticancer research?

  • In vitro assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis (Annexin V/PI staining) .
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR. Validate binding via SPR or ITC .

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Position and Electronic Effects

  • C6 Substitution: The chloroacetyl group at C6 distinguishes this compound from analogues like 6-chloro-quinolin-2(1H)-one (), where a simple chlorine atom occupies the same position. The acetyl moiety increases steric bulk and introduces a ketone functional group, which may alter hydrogen-bonding interactions and π-π stacking observed in the crystal structure of the chlorine-only analogue .
  • C3 vs. C6 Substitution: In 3-acetyl-6-chloro-1-ethyl-4-phenyl-quinolin-2(1H)-one (), the acetyl group at C3 results in distinct electronic effects compared to C6 substitution.

Functional Group Variations

  • Chloroacetyl vs. Fluoroaromatic Amide : Compound 6a (fluoro-substituted aromatic amide at C6, ) demonstrated potent antimicrobial activity (MIC = 16–32 μg/mL). The chloroacetyl group’s higher lipophilicity and reactivity may confer broader target specificity but could reduce solubility .
  • Heterocyclic Additions: Derivatives like 3f (pyridinyl-triazolyl substituents at C3 and C6, ) highlight the impact of heterocyclic groups on target affinity. The chloroacetyl group’s electrophilic nature may enable covalent binding to cysteine residues in enzymes, a mechanism absent in non-reactive analogues .

Table 1: Structural and Electronic Comparison of Key Analogues

Compound Substituent(s) Position(s) Key Properties Reference
6-(Chloroacetyl)quinolin-2(1H)-one Chloroacetyl C6 Electrophilic, moderate steric bulk -
6-Chloro-quinolin-2(1H)-one Cl C6 Planar structure, π-π stacking
3-Acetyl-6-chloro-... () Acetyl, Cl, phenyl C3, C6, C4 Enhanced planarity, lipophilic
Compound 6a () Fluoroaromatic amide C6 High antimicrobial activity

Antimicrobial Activity

  • Fluoro-Substituted Analogues: Compound 6a () showed superior activity against P. aeruginosa (MIC = 16 μg/mL) compared to streptomycin. The chloroacetyl group’s reactivity might enhance bacterial membrane disruption but could also increase toxicity .
  • Isoxazoline Derivatives (): Substitution with isoxazoline at C3 improved antimicrobial potency, suggesting that C6 chloroacetyl may synergize with heterocycles at other positions .

Enzyme Inhibition

  • Anticoagulant Analogues: Pyrrolo[3,2,1-ij]quinolin-2(1H)-ones () inhibit FXa and FXIa via hybridization strategies. The chloroacetyl group’s electrophilicity could target serine proteases but may lack the selectivity of hybrid scaffolds .
  • EGFR/HER-2 Inhibitors : Compound 3f () achieved dual inhibition through pyridinyl-triazolyl groups. Chloroacetyl’s smaller size might limit receptor binding compared to bulkier substituents .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The chlorine atom in 6-chloro-quinolin-2(1H)-one deviates 0.142 Å from the ring plane, forming N–H⋯O hydrogen bonds and π-π interactions (3.685 Å) . The chloroacetyl group’s bulkiness may disrupt these interactions, reducing crystallinity but improving solubility.

Properties

CAS No.

80834-83-9

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

6-(2-chloroacetyl)-1H-quinolin-2-one

InChI

InChI=1S/C11H8ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1-5H,6H2,(H,13,15)

InChI Key

ZDZLUAJGHKSFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 467 g of chloroacetyl chloride in 400 ml of dichloromethane was added 735 g of aluminum chloride by way of one-third portion thereof in three times, at below 30° C., with stirring, then 200 g of the carbostyril was added to the mixture at the same temperature under stirring. Then the reaction mixture was refluxed for 6 hours. After the reaction was completed, the reaction mixture was poured into ice-concentrated hydrochloric acid and the crystals formed were collected by filtration, and washed with a hot methanol to obtain 153 g of 6-chloroacetylcarbostyril. The mother liquor was concentrated to dryness and the residue was purified by a silica gel column cromatography. Recrystallized from methanol to obtain 35.41 g of 8-chloroacetyl-carbostyril. Light yellow needle-like crystals. Melting point: 177.5°-179° C.
Quantity
467 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
735 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three

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